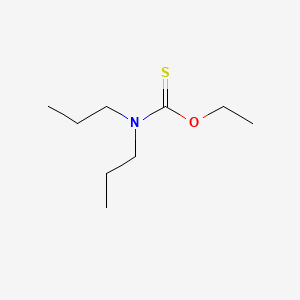

Carbamic acid, dipropylthio-, O-ethyl ester

Cat. No. B8622054

Key on ui cas rn:

1975-85-5

M. Wt: 189.32 g/mol

InChI Key: LIXFJRLISFERDN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03953427

Procedure details

94.5 g. (0.5 moles) of O-ethyl N,N-dipropyl-thiocarbamate are introduced into a 250 ml. round-bottomed flask, and 4.7 g. of diethyl sulfate are added. The mixture is refluxed for 80 minutes on an oil bath heated to 160°C. The progress of the reaction is monitored by sampling the reaction mixture and recording the UV spectra of the samples in methanol. The absorption maximum at 250 nm, characteristic of the =S group of the starting substance, gradually decreases, and disappears when the isomerization is completed. Then the reaction mixture is cooled, and the small amount of oily substance separated at the bottom of the flask is removed. The upper phase is distilled in vacuo. The title compound boils at 122°-124°C/19 Hgmm. 86.0 g. (91 %) of S-ethyl N,N-di-propyl-thiocarbamate are obtained; nD 30 = 1.4750.

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:4]([CH2:10][CH2:11][CH3:12])[C:5](=[S:9])[O:6]CC)[CH2:2][CH3:3].S(OCC)(O[CH2:17][CH3:18])(=O)=O>CO>[CH2:10]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:9])[S:6][CH2:17][CH3:18])[CH2:11][CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N(C(OCC)=S)CCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OCC)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is refluxed for 80 minutes on an oil bath

|

|

Duration

|

80 min

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

by sampling the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the small amount of oily substance separated at the bottom of the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The upper phase is distilled in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)N(C(SCC)=O)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |